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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

Cat. No.: B15075706 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for

Diethyl 5-oxononanedioate, a molecule of interest for researchers in organic synthesis and

drug development. Due to the limited availability of published experimental data for this specific

compound, this document presents a predicted spectroscopic profile based on the analysis of

its constituent functional groups and data from structurally related molecules. This guide is

intended to serve as a reference for scientists involved in the synthesis and characterization of

similar compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Diethyl 5-oxononanedioate.

¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.12 Quartet 4H -O-CH₂-CH₃

~2.55 Triplet 4H -CH₂-C(O)-CH₂-

~2.30 Triplet 4H -CH₂-C(O)O-

~1.90 Quintet 4H -CH₂-CH₂-CH₂-

~1.25 Triplet 6H -O-CH₂-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (ppm) Assignment

~209 C=O (Ketone)

~173 C=O (Ester)

~60.5 -O-CH₂-CH₃

~42.0 -CH₂-C(O)-CH₂-

~33.0 -CH₂-C(O)O-

~20.0 -CH₂-CH₂-CH₂-

~14.2 -O-CH₂-CH₃

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Functional Group

~2980-2850 Medium-Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~1250-1000 Strong C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)
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m/z Interpretation

258.14 [M]⁺ (Molecular Ion)

213.11 [M - OCH₂CH₃]⁺

185.08 [M - COOCH₂CH₃]⁺

157.08 [M - CH₂COOCH₂CH₃]⁺

115.05 [C₅H₇O₂]⁺

87.04 [CH₂COOCH₂CH₃]⁺

45.03 [OCH₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are standard procedures for the characterization of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Diethyl 5-oxononanedioate (5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse

sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and

a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a

solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum, which shows the relative intensity of each ion as a function of its m/z

value.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 5-oxononanedioate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-
oxononanedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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